Phosphonic acid, morpholino-, diethyl ester
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Overview
Description
4-Diethoxyphosphorylmorpholine is an organophosphorus compound characterized by the presence of a morpholine ring bonded to a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-diethoxyphosphorylmorpholine typically involves the reaction of morpholine with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
Morpholine+Diethyl phosphorochloridate→4-Diethoxyphosphorylmorpholine+HCl
Industrial Production Methods
Industrial production of 4-diethoxyphosphorylmorpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction is typically conducted under an inert atmosphere to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Diethoxyphosphorylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Diethoxyphosphorylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-diethoxyphosphorylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target enzyme.
Comparison with Similar Compounds
Similar Compounds
4-Diethoxyphosphorylpiperidine: Similar structure but with a piperidine ring instead of morpholine.
4-Diethoxyphosphorylpyrrolidine: Contains a pyrrolidine ring.
4-Diethoxyphosphoryltetrahydrofuran: Features a tetrahydrofuran ring.
Uniqueness
4-Diethoxyphosphorylmorpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. The morpholine ring’s oxygen atom can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.
Properties
CAS No. |
37097-43-1 |
---|---|
Molecular Formula |
C8H18NO4P |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
4-diethoxyphosphorylmorpholine |
InChI |
InChI=1S/C8H18NO4P/c1-3-12-14(10,13-4-2)9-5-7-11-8-6-9/h3-8H2,1-2H3 |
InChI Key |
GNLJOAHHAPACCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N1CCOCC1)OCC |
Origin of Product |
United States |
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